

Ethyl Pivalate and Ethyl Trimethylacetate: A Comprehensive Comparison for Researchers

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Compound of Interest

Compound Name: Ethyl trimethylacetate

Cat. No.: B1220292

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For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. A frequent point of inquiry is the distinction between ethyl pivalate and **ethyl trimethylacetate**. This guide clarifies their relationship and provides a comprehensive overview of their physicochemical and spectroscopic properties, supported by established experimental protocols.

In summary, ethyl pivalate and **ethyl trimethylacetate** are two different names for the same chemical compound. They are synonyms, sharing the same chemical structure, molecular formula, and CAS registry number. The IUPAC name for this compound is ethyl 2,2-dimethylpropanoate.^[1]

Physicochemical Properties

The physical and chemical properties of ethyl pivalate (or **ethyl trimethylacetate**) are well-documented and are crucial for its application in organic synthesis and as a solvent. A summary of these key properties is presented below.

Property	Value
CAS Number	3938-95-2
Molecular Formula	C ₇ H ₁₄ O ₂
Molecular Weight	130.18 g/mol
IUPAC Name	ethyl 2,2-dimethylpropanoate
Synonyms	Ethyl pivalate, Ethyl trimethylacetate, Ethyl 2,2-dimethylpropionate, Pivalic acid ethyl ester
Appearance	Clear, colorless liquid
Odor	Fruity
Density	0.856 g/mL at 25 °C
Boiling Point	118 °C
Melting Point	-90 °C
Refractive Index	1.391 at 20 °C
Solubility	Insoluble in water; soluble in ethanol and ether. [2]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of liquid organic compounds like ethyl pivalate.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube or oil bath
- Thermometer (0-200 °C range)

- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Stand and clamp
- Liquid paraffin or other suitable heating oil

Procedure:

- Fill the small test tube with the liquid sample to a depth of about 2-3 cm.
- Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.
- Attach the test tube to the thermometer using a rubber band or thread, ensuring the bulb of the thermometer is level with the liquid in the test tube.
- Suspend the assembly in a Thiele tube or an oil bath, making sure the heating oil level is above the level of the sample liquid but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube or the oil bath with constant stirring to ensure uniform temperature distribution.
- Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.
- The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- Stop heating and record the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature is the boiling point of the liquid.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

- Pycnometer (a specific volume glass flask)
- Analytical balance (accurate to ± 0.001 g)
- Thermometer
- Distilled water

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Adjust the water level to the calibration mark, ensuring no air bubbles are present.
- Wipe the outside of the pycnometer dry and weigh it. Record the mass (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with the sample liquid and repeat steps 3-5. Record the mass of the pycnometer filled with the sample liquid (m_3).
- The density of the liquid is calculated using the following formula: Density of liquid = $[(m_3 - m_1) / (m_2 - m_1)] \times \text{Density of water at the measurement temperature}$.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

- Abbe refractometer

- Constant temperature water bath
- Light source (e.g., sodium lamp)
- Dropper
- Ethanol and distilled water for cleaning

Procedure:

- Turn on the light source and the constant temperature water bath connected to the refractometer prisms. Set the desired temperature (e.g., 20 °C).
- Clean the surfaces of the illuminating and refracting prisms with a soft tissue soaked in ethanol, followed by distilled water, and then allow them to dry completely.
- Using a clean dropper, place a few drops of the liquid sample onto the surface of the illuminating prism.
- Close the prisms firmly.
- Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark region.
- If a colored band is visible at the border of the light and dark regions, adjust the chromatic dispersion compensator to obtain a sharp, colorless borderline.
- Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
- Read the refractive index value from the scale.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for confirming the structure of a molecule.

Infrared (IR) Spectroscopy

Methodology: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the sample holder of an IR spectrometer. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of radiation that is transmitted at different wavenumbers.

Key Spectral Features for Ethyl Pivalate:

- A strong, sharp absorption band around 1735 cm^{-1} corresponding to the C=O (carbonyl) stretching of the ester group.
- Absorption bands in the region of $2950\text{-}3000\text{ cm}^{-1}$ due to C-H stretching of the alkyl groups.
- A characteristic C-O stretching absorption band in the fingerprint region, typically around $1150\text{-}1250\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. The tube is then placed in the strong magnetic field of an NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

^1H NMR Spectral Data for Ethyl Pivalate (in CDCl_3):

- A triplet at $\sim 1.15\text{ ppm}$, integrating to 3H, corresponding to the methyl protons ($-\text{OCH}_2\text{CH}_3$).
- A quartet at $\sim 4.05\text{ ppm}$, integrating to 2H, corresponding to the methylene protons ($-\text{OCH}_2\text{CH}_3$).
- A singlet at $\sim 1.20\text{ ppm}$, integrating to 9H, corresponding to the nine equivalent protons of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$).

^{13}C NMR Spectral Data for Ethyl Pivalate (in CDCl_3):

- A signal around 178 ppm for the carbonyl carbon (C=O).
- A signal around 60 ppm for the methylene carbon ($-\text{OCH}_2-$).

- A signal around 39 ppm for the quaternary carbon ($-\text{C}(\text{CH}_3)_3$).
- A signal around 27 ppm for the methyl carbons of the tert-butyl group ($-\text{C}(\text{CH}_3)_3$).
- A signal around 14 ppm for the methyl carbon ($-\text{OCH}_2\text{CH}_3$).

Mass Spectrometry (MS)

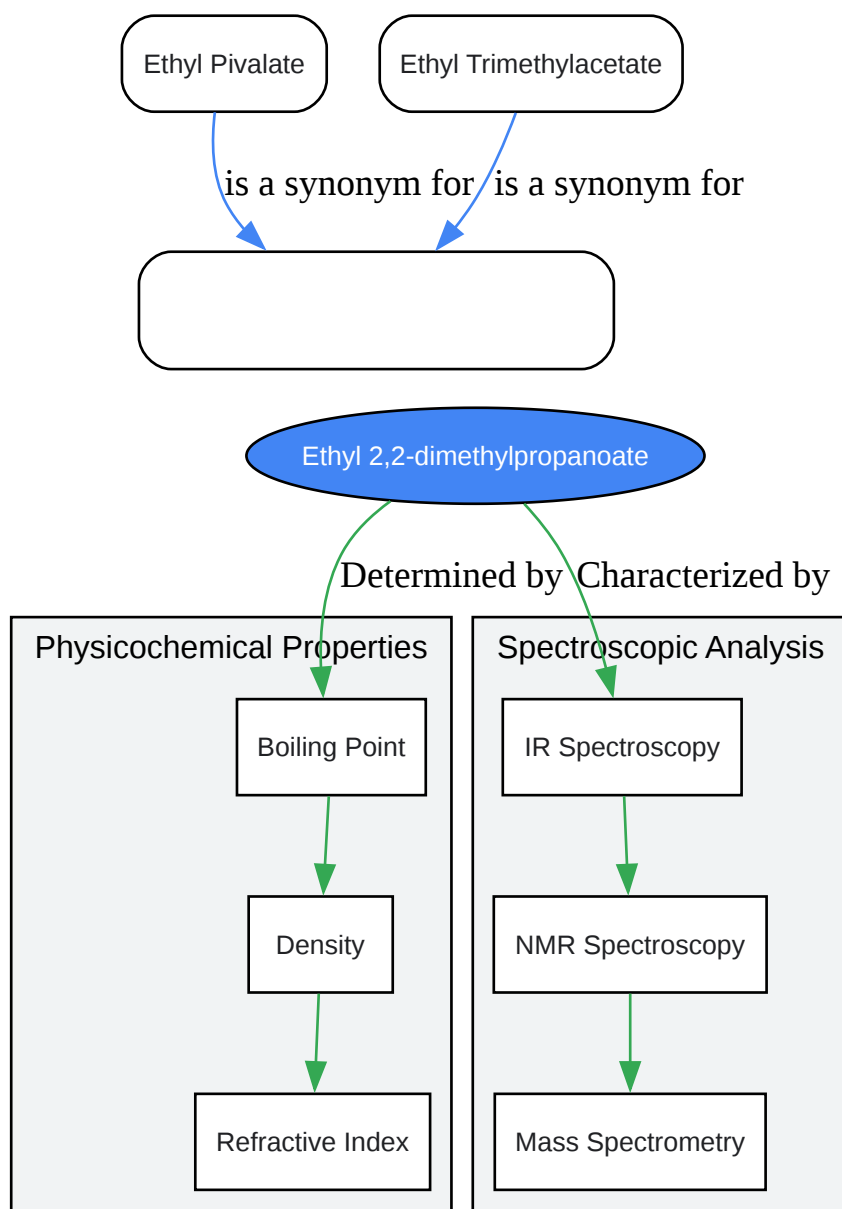
Methodology: A small amount of the volatile liquid sample is introduced into the ion source of a mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion.

Key Fragmentation Peaks for Ethyl Pivalate (EI-MS):

- Molecular Ion (M^+): A peak at $m/z = 130$, corresponding to the intact molecule.
- Base Peak: A prominent peak at $m/z = 57$, corresponding to the stable tert-butyl cation $[(\text{CH}_3)_3\text{C}]^+$, formed by the loss of the ethoxycarbonyl radical ($\bullet\text{COOCH}_2\text{CH}_3$).
- Other significant fragments may be observed at $m/z = 101$ (loss of an ethyl group), $m/z = 85$ (loss of an ethoxy group), and $m/z = 29$ (ethyl cation).

Visualization of Chemical Identity

The following diagrams illustrate the synonymous relationship between ethyl pivalate and **ethyl trimethylacetate** and their common chemical identity.



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